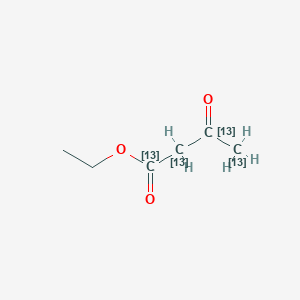

Ethyl acetoacetate-1,2,3,4-13C4

Descripción general

Descripción

Ethyl acetoacetate-1,2,3,4-13C4 is a labeled compound where all four carbon atoms are substituted with the carbon-13 isotope. This compound is a derivative of ethyl acetoacetate, which is widely used as an intermediate in organic synthesis. The isotopic labeling makes it particularly useful in various scientific research applications, including metabolic studies and tracer experiments .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl acetoacetate-1,2,3,4-13C4 can be synthesized through the Claisen condensation of ethyl acetate-13C4. In this reaction, two moles of ethyl acetate-13C4 condense to form one mole of this compound and one mole of ethanol . The reaction typically requires a strong base such as sodium ethoxide and is carried out under reflux conditions.

Industrial Production Methods

On an industrial scale, this compound is produced by treating diketene with ethanol-13C4. This method is preferred due to its efficiency and scalability .

Análisis De Reacciones Químicas

Keto-Enol Tautomerism

Ethyl acetoacetate-¹³C₄ exists in equilibrium between keto and enol forms, a hallmark of β-keto esters. At 33°C, the enol form constitutes ~15% of the equilibrium mixture . The enol tautomer’s acidity (pKa ~10.7) facilitates deprotonation by bases like NaH or NaOEt, forming a resonance-stabilized enolate critical for nucleophilic reactions 4.

Key Data:

| Property | Value |

|---|---|

| Enol content (33°C) | 15% |

| Enolate stability | Resonance-stabilized |

| Base used | NaH, NaOEt |

Nucleophilic Substitution Reactions

The enolate intermediate participates in alkylation and acylations. For example:

- Alkylation: Reaction with alkyl halides (e.g., CH₃I) yields α-alkylated products 4.

- Acetylation: Reacts with acetyl chloride to form α-acetyl derivatives4.

Mechanism:

- Deprotonation to enolate.

- Nucleophilic attack on electrophile (alkyl/acyl groups).

- Acidic workup regenerates the keto form4.

Condensation Reactions

Ethyl acetoacetate-¹³C₄ undergoes Claisen and aldol condensations:

- Claisen Condensation: Self-condensation with catalytic base forms acetoacetic ester dimer 4.

- Aldol Condensation: Reacts with aldehydes (e.g., benzaldehyde) to form α,β-unsaturated ketones4.

Conditions:

| Reaction Type | Reagents/Conditions |

|---|---|

| Claisen | NaOEt, ethanol, reflux |

| Aldol | NaOH, H₂O, RT |

Reduction Pathways

Controlled reduction of the ketone group produces chiral intermediates:

- Catalytic Hydrogenation: H₂/Pd-C reduces the keto group to a hydroxyl group, yielding ethyl 3-hydroxybutyrate-¹³C₄ .

- Metal Hydride Reduction: NaBH₄ selectively reduces the ketone without affecting the ester .

Product Analysis:

| Reducing Agent | Product |

|---|---|

| H₂/Pd-C | Ethyl 3-hydroxybutyrate-¹³C₄ |

| NaBH₄ | Same as above |

Decarboxylation and Thermal Decomposition

Heating under acidic or basic conditions induces decarboxylation:

- Acidic Decarboxylation: Forms acetone-¹³C₃ and CO₂4.

- Krapcho Reaction: With LiCl in DMSO, yields acetylacetone-¹³C₄4.

Conditions:

| Method | Conditions |

|---|---|

| Acidic | H₂SO₄, Δ |

| Krapcho | LiCl, DMSO, 100°C |

Comparative Reactivity Table

| Reaction Type | Reagents | Major Product | Application |

|---|---|---|---|

| Alkylation | RX, NaOEt | α-Alkylated ester | Drug intermediate synthesis |

| Claisen Condensation | NaOEt, Δ | Dimeric β-keto ester | Polymer precursors |

| Reduction | NaBH₄, H₂O | Ethyl 3-hydroxybutyrate | Chiral synthons |

| Decarboxylation | H₂SO₄, Δ | Acetone + CO₂ | Solvent production |

Aplicaciones Científicas De Investigación

Metabolic Studies

Ethyl acetoacetate-1,2,3,4-13C4 serves as a tracer to study metabolic pathways. Its isotopic labeling allows researchers to track the incorporation of carbon into various metabolic intermediates and products. This application is particularly useful in:

- Understanding metabolic fluxes : By analyzing how this compound is metabolized in biological systems, researchers can gain insights into energy metabolism and substrate utilization.

NMR Spectroscopy

The carbon-13 labeling of ethyl acetoacetate enhances its utility in nuclear magnetic resonance (NMR) spectroscopy. This technique allows for:

- Structural elucidation : The distinct signals produced by carbon-13 nuclei enable detailed studies of molecular structures and dynamics.

Drug Development

In pharmaceutical research, this compound is used as an intermediate in the synthesis of various drug compounds. Its applications include:

- Synthesis of pharmaceutical intermediates : The compound can be utilized in the development of new drugs by serving as a building block for more complex molecules.

Case Study 1: Metabolic Tracing in Yeast

In a study examining glucose metabolism in yeast cells using this compound as a tracer:

- Researchers tracked the incorporation of carbon from the compound into various metabolites.

Case Study 2: Drug Synthesis Pathway Analysis

A pharmaceutical company utilized this compound in synthesizing a new anti-inflammatory drug:

- The compound was integral in several reaction steps leading to the final product.

Mecanismo De Acción

The mechanism of action of ethyl acetoacetate-1,2,3,4-13C4 involves its conversion to various intermediates through keto-enol tautomerism and nucleophilic substitution. These intermediates can then participate in further chemical reactions, making it a versatile compound in organic synthesis .

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl acetoacetate-1,3-13C2

- Ethyl acetoacetate-2,4-13C2

- Ethyl acetoacetate-3,4-13C2

Uniqueness

Ethyl acetoacetate-1,2,3,4-13C4 is unique due to the complete substitution of all four carbon atoms with carbon-13. This makes it particularly useful in studies requiring detailed isotopic analysis, providing more comprehensive data compared to partially labeled compounds .

Actividad Biológica

Ethyl acetoacetate-1,2,3,4-13C4 is a carbon-13 labeled derivative of ethyl acetoacetate, widely utilized in scientific research due to its unique isotopic labeling. This compound's applications span metabolic studies, drug development, and nuclear magnetic resonance (NMR) spectroscopy. The isotopic labeling allows for precise tracking of metabolic pathways and enhances the understanding of biochemical processes.

This compound has the following chemical properties:

- Molecular Formula : C6H10O3

- Molecular Weight : 134.11 g/mol

- Boiling Point : 181 °C

- Melting Point : -43 °C

- Isotopic Purity : 99 atom % 13C

These properties make it suitable for various experimental conditions and applications in biological studies.

The biological activity of this compound can be summarized as follows:

- Target of Action : This compound primarily acts as an intermediate in the synthesis of various organic compounds.

-

Mode of Action :

- Alkylation : It can interact with biological molecules through alkylation reactions.

- Conjugate Addition and Condensation Reactions : These reactions contribute to its role in metabolic pathways.

- Biochemical Pathways : Ethyl acetoacetate participates in the acetoacetic ester synthesis pathway and is involved in keto-enol tautomerism, which is crucial for its reactivity and biological interactions.

Applications in Biological Research

This compound is extensively used in various research applications:

-

Metabolic Studies :

- Serves as a tracer to study metabolic pathways in organisms. Its carbon-13 labeling allows researchers to track its incorporation into metabolic intermediates and products.

-

NMR Spectroscopy :

- The carbon-13 isotope enhances NMR signals, facilitating the detailed study of molecular structures and dynamics. It is particularly useful for observing metabolic processes in real-time.

-

Drug Development :

- Utilized in synthesizing pharmaceutical intermediates due to its ability to participate in diverse chemical reactions.

Study 1: Metabolic Tracing

A study investigated the metabolic fate of this compound in live cell systems. The results demonstrated that this compound was effectively incorporated into the TCA cycle intermediates, indicating its utility as a tracer for studying energy metabolism.

Study 2: NMR Spectroscopy Application

In another research project focusing on cardiac metabolism, this compound was used to monitor substrate utilization during ischemia. The findings revealed significant changes in metabolic fluxes that could be detected through enhanced NMR signals.

Comparative Analysis with Similar Compounds

| Compound Name | Isotopic Labeling | Applications |

|---|---|---|

| Ethyl acetoacetate-1,3-13C2 | 2 Carbon atoms | Metabolic studies |

| Ethyl acetoacetate-2,4-13C2 | 2 Carbon atoms | NMR spectroscopy |

| This compound | 4 Carbon atoms | Comprehensive metabolic tracing |

This compound is unique due to its complete substitution with carbon-13 isotopes across all four carbon atoms. This feature provides more detailed insights compared to partially labeled compounds.

Propiedades

IUPAC Name |

ethyl 3-oxo(1,2,3,4-13C4)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3/i2+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIBRDXRRQCHLP-XMUWKQMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[13C](=O)[13CH2][13C](=O)[13CH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80466786 | |

| Record name | Ethyl acetoacetate-1,2,3,4-13C4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84508-55-4 | |

| Record name | Ethyl acetoacetate-1,2,3,4-13C4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl acetoacetate-1,2,3,4-13C4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.